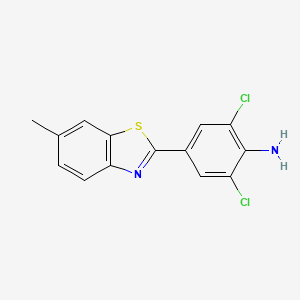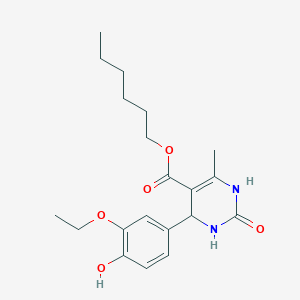![molecular formula C17H19N2O+ B11686016 2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium](/img/structure/B11686016.png)
2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ETHYL-2-[(1E)-2-(N-PHENYLACETAMIDO)ETHENYL]PYRIDIN-1-IUM is a complex organic compound with a unique structure that combines an ethyl group, a phenylacetamido group, and a pyridinium ion
准备方法
合成路线和反应条件
2-{(E)-2-[乙酰基(苯基)氨基]乙烯基}-1-乙基吡啶鎓的合成通常涉及以下步骤:
吡啶鎓核心的形成: 吡啶鎓核心可以通过吡啶与烷基化剂(如碘乙烷)反应合成。
乙烯基连接的引入: 乙烯基可以通过Heck反应引入,其中吡啶鎓化合物在钯催化剂存在下与乙烯基卤化物反应。
乙酰化和胺化: 最后一步是将苯胺乙酰化为乙酰基(苯基)胺,然后在碱性条件下与乙烯基-吡啶鎓中间体偶联。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产率、纯度和成本效益进行优化。连续流动反应器和自动化合成平台可用于提高效率。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在乙烯基连接处,导致形成环氧化物或其他氧化衍生物。
还原: 还原反应可以针对吡啶鎓核心,将其转化为二氢吡啶衍生物。
取代: 亲核取代反应可以在乙酰基(苯基)氨基基团处发生,导致各种取代衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 可以在碱性或酸性条件下使用胺、硫醇或醇盐等亲核试剂。
主要产物
氧化: 环氧化物、酮或醛。
还原: 二氢吡啶衍生物。
取代: 各种取代的吡啶鎓衍生物。
科学研究应用
2-{(E)-2-[乙酰基(苯基)氨基]乙烯基}-1-乙基吡啶鎓在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与生物大分子潜在的相互作用。
医学: 研究其潜在的治疗特性,例如抗菌或抗癌活性。
工业: 用于开发先进材料,例如导电聚合物或染料。
作用机制
2-{(E)-2-[乙酰基(苯基)氨基]乙烯基}-1-乙基吡啶鎓的作用机制与其与特定分子靶标的相互作用有关。乙烯基连接和乙酰基(苯基)氨基基团可能促进与酶或受体的结合,调节其活性。吡啶鎓核心可以参与氧化还原反应,影响细胞过程。
相似化合物的比较
类似化合物
1-乙基-4-(2-羟乙基)吡啶鎓: 与带有羟乙基取代基的类似吡啶鎓核心。
2-{(E)-2-[苄基(苯基)氨基]乙烯基}-1-乙基吡啶鎓: 类似的结构,但带有苄基(苯基)氨基基团而不是乙酰基(苯基)氨基。
独特性
2-{(E)-2-[乙酰基(苯基)氨基]乙烯基}-1-乙基吡啶鎓之所以独特,是因为其特定的取代基赋予了其独特的化学和生物学特性。
属性
分子式 |
C17H19N2O+ |
|---|---|
分子量 |
267.34 g/mol |
IUPAC 名称 |
N-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H19N2O/c1-3-18-13-8-7-9-16(18)12-14-19(15(2)20)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3/q+1 |
InChI 键 |
KQUWZRTXENOULQ-UHFFFAOYSA-N |
手性 SMILES |
CC[N+]1=CC=CC=C1/C=C/N(C2=CC=CC=C2)C(=O)C |
规范 SMILES |
CC[N+]1=CC=CC=C1C=CN(C2=CC=CC=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11685933.png)
![5-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B11685940.png)
![3-bromo-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11685953.png)
![3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11685960.png)

![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11685981.png)
![3-(1-Pyrrolidinyl)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11685992.png)

![2-methyl-N'-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11686000.png)
![1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea](/img/structure/B11686001.png)
![{4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11686002.png)
![2-phenoxy-N'-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11686005.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11686008.png)
![(2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B11686012.png)
